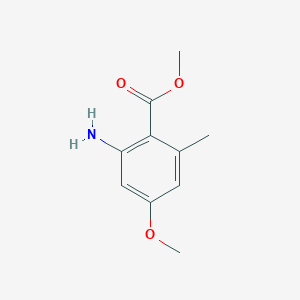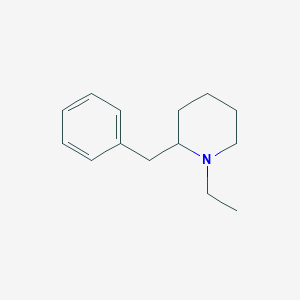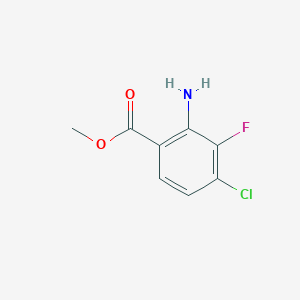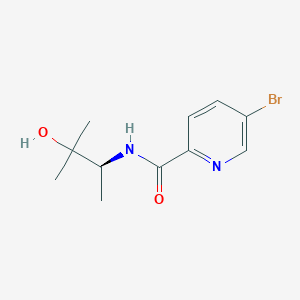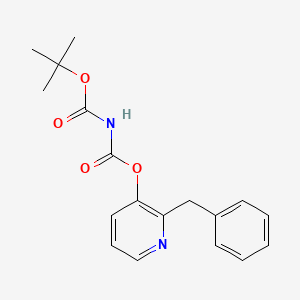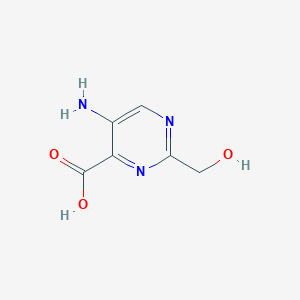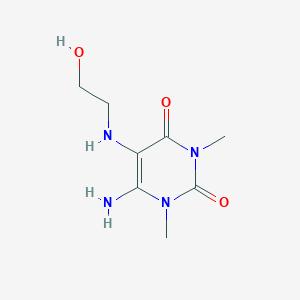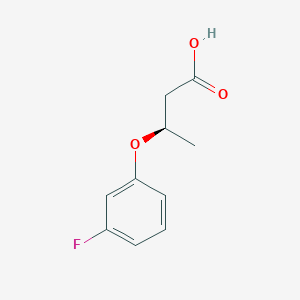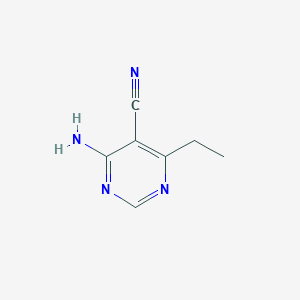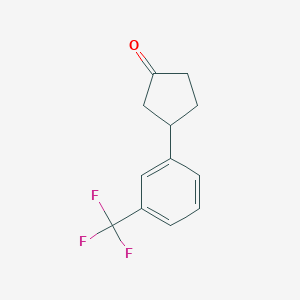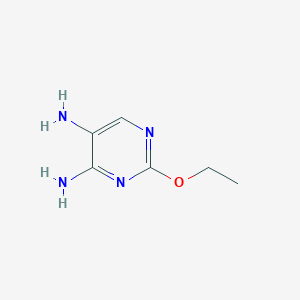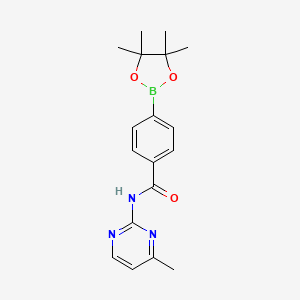
(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a tert-butoxy group, a chlorophenyl group, and a 4-oxobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid typically involves the use of tert-butyl carbamate and 4-chlorobenzaldehyde as starting materials. The reaction proceeds through a series of steps including condensation, reduction, and esterification. The reaction conditions often require the use of catalysts such as palladium and solvents like methylene chloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction control ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted phenyl derivatives.
Scientific Research Applications
®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The chlorophenyl group can interact with aromatic residues in proteins, affecting their function. The 4-oxobutanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- ®-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid
- ®-4-(Tert-butoxy)-2-(4-bromophenyl)-4-oxobutanoic acid
- ®-4-(Tert-butoxy)-2-(4-methylphenyl)-4-oxobutanoic acid
Uniqueness
®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C14H17ClO4 |
|---|---|
Molecular Weight |
284.73 g/mol |
IUPAC Name |
(2R)-2-(4-chlorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17ClO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m1/s1 |
InChI Key |
COSMWXJSTCFAEJ-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C1=CC=C(C=C1)Cl)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


